tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Overview
Description
“tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate” is a chemical compound with the molecular formula C14H18BrNO2 . It is used in various scientific research and has been referenced in several technical documents .
Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula C14H18O2N1Br1 . The InChI key for this compound is YZEZLDIZHPBHGQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Diels-Alder Reactions and Heterocycle Formation
- Tert-butyl carbamates, including structures similar to tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, have been utilized in the preparation and Diels-Alder reaction of amido-substituted furans, contributing significantly to the field of heterocyclic chemistry (Padwa, Brodney, & Lynch, 2003).
Crystal Structure Analysis
- Carbamate derivatives, including those related to tert-butyl carbamates, have been analyzed for their crystal structures. This research is crucial for understanding molecular interactions and properties (Baillargeon et al., 2017).
Synthesis of Various Compounds
- Tert-butyl carbamates are instrumental in synthesizing various compounds, demonstrating their versatility in organic synthesis and chemical reactions (Wu, 2011). They serve as key intermediates in multiple synthetic pathways.
Hydrogen Bond Studies
- The study of carbamate derivatives, closely related to tert-butyl carbamates, provides insights into the interplay of strong and weak hydrogen bonds, which is crucial for understanding molecular interactions and stability (Das et al., 2016).
Catalysis and Reaction Studies
- Research involving tert-butyl carbamates, like tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, has led to discoveries in areas such as N-tert-butoxycarbonylation of amines using catalysts. This is significant for developing more efficient and selective chemical processes (Chankeshwara & Chakraborti, 2006).
Protective Group Chemistry
- The tert-butyl group in compounds like tert-butyl carbamates serves as a protective group in organic synthesis, aiding in the synthesis of various complex molecules (Lebel & Leogane, 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZLDIZHPBHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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